molecular formula C14H15BrN4O3 B5799749 4-bromo-N'-(4-ethoxy-3-hydroxybenzylidene)-1-methyl-1H-pyrazole-3-carbohydrazide

4-bromo-N'-(4-ethoxy-3-hydroxybenzylidene)-1-methyl-1H-pyrazole-3-carbohydrazide

Cat. No. B5799749
M. Wt: 367.20 g/mol
InChI Key: VTHHMGTYARAPGT-FRKPEAEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N'-(4-ethoxy-3-hydroxybenzylidene)-1-methyl-1H-pyrazole-3-carbohydrazide, also known as BEMP, is a compound that has gained attention in the scientific community due to its potential applications in the field of medicine.

Mechanism of Action

The mechanism of action of 4-bromo-N'-(4-ethoxy-3-hydroxybenzylidene)-1-methyl-1H-pyrazole-3-carbohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell growth and proliferation. 4-bromo-N'-(4-ethoxy-3-hydroxybenzylidene)-1-methyl-1H-pyrazole-3-carbohydrazide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4-bromo-N'-(4-ethoxy-3-hydroxybenzylidene)-1-methyl-1H-pyrazole-3-carbohydrazide has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including tyrosinase and acetylcholinesterase. 4-bromo-N'-(4-ethoxy-3-hydroxybenzylidene)-1-methyl-1H-pyrazole-3-carbohydrazide has also been found to reduce inflammation and oxidative stress in cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-bromo-N'-(4-ethoxy-3-hydroxybenzylidene)-1-methyl-1H-pyrazole-3-carbohydrazide in lab experiments is its high potency against cancer cells and bacteria. However, its low solubility in water can make it difficult to work with in certain experimental conditions. Additionally, more research is needed to fully understand its potential side effects and toxicity.

Future Directions

There are several future directions for research on 4-bromo-N'-(4-ethoxy-3-hydroxybenzylidene)-1-methyl-1H-pyrazole-3-carbohydrazide. One area of interest is its potential use as a treatment for Alzheimer's disease, due to its ability to inhibit acetylcholinesterase. Another area of research is the development of more effective methods for synthesizing 4-bromo-N'-(4-ethoxy-3-hydroxybenzylidene)-1-methyl-1H-pyrazole-3-carbohydrazide, as well as the synthesis of analogues with improved solubility and potency. Finally, further studies are needed to fully understand the mechanism of action of 4-bromo-N'-(4-ethoxy-3-hydroxybenzylidene)-1-methyl-1H-pyrazole-3-carbohydrazide and its potential applications in the treatment of cancer and other diseases.

Synthesis Methods

The synthesis of 4-bromo-N'-(4-ethoxy-3-hydroxybenzylidene)-1-methyl-1H-pyrazole-3-carbohydrazide involves the condensation of 4-bromo-1-methyl-1H-pyrazole-3-carbohydrazide with 4-ethoxy-3-hydroxybenzaldehyde in the presence of a suitable catalyst. The resulting compound has been characterized by various spectroscopic techniques.

Scientific Research Applications

4-bromo-N'-(4-ethoxy-3-hydroxybenzylidene)-1-methyl-1H-pyrazole-3-carbohydrazide has been studied for its potential applications in the treatment of cancer and other diseases. It has been found to exhibit cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer. 4-bromo-N'-(4-ethoxy-3-hydroxybenzylidene)-1-methyl-1H-pyrazole-3-carbohydrazide has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

4-bromo-N-[(E)-(4-ethoxy-3-hydroxyphenyl)methylideneamino]-1-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN4O3/c1-3-22-12-5-4-9(6-11(12)20)7-16-17-14(21)13-10(15)8-19(2)18-13/h4-8,20H,3H2,1-2H3,(H,17,21)/b16-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTHHMGTYARAPGT-FRKPEAEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=NNC(=O)C2=NN(C=C2Br)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=N/NC(=O)C2=NN(C=C2Br)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N'-[(E)-(4-ethoxy-3-hydroxyphenyl)methylidene]-1-methyl-1H-pyrazole-3-carbohydrazide

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